4-(But-3-yn-1-yl)pyridine
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Overview
Description
4-(But-3-yn-1-yl)pyridine is a chemical compound with the molecular formula C9H9N and a molecular weight of 131.17 g/mol It is a pyridine derivative characterized by the presence of a but-3-yn-1-yl group attached to the fourth position of the pyridine ring
Preparation Methods
The synthesis of 4-(But-3-yn-1-yl)pyridine typically involves the Sonogashira cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of an aryl halide with an alkyne . The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial production methods for this compound are not extensively documented, but the Sonogashira cross-coupling reaction remains a common approach due to its efficiency and selectivity .
Chemical Reactions Analysis
4-(But-3-yn-1-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(But-3-yn-1-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(But-3-yn-1-yl)pyridine is not fully understood, but it is believed to interact with various molecular targets and pathways. Its effects are likely mediated through interactions with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-(But-3-yn-1-yl)pyridine can be compared with other pyridine derivatives such as 3-[(1E)-1-Buten-3-yn-1-yl]pyridine . While both compounds share a similar pyridine core, the position and nature of the substituents can significantly influence their chemical properties and reactivity. The unique but-3-yn-1-yl group in this compound imparts distinct characteristics that differentiate it from other similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various fields of research Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry
Properties
IUPAC Name |
4-but-3-ynylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-3-4-9-5-7-10-8-6-9/h1,5-8H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWXCOLGKAUTAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313102 |
Source
|
Record name | 4-(3-Butyn-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103440-64-8 |
Source
|
Record name | 4-(3-Butyn-1-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103440-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Butyn-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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